![molecular formula C10H19BO2 B2752287 (E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1301680-12-5](/img/structure/B2752287.png)
(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description
(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as TBD, is a boron-containing compound that has been widely used in organic synthesis as a Lewis acid catalyst. It has been found to be an efficient catalyst for many reactions, such as Diels-Alder reactions, aldol reactions, and Friedel-Crafts reactions.
Scientific Research Applications
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of benzocyclobutenols and cyclobutanols, which are important in the development of pharmaceuticals and agrochemicals. The process involves a sequential reduction and C–H functionalization, allowing for the creation of stereogenic centers with high enantiomeric excess .
C–H Functionalization
The compound serves as a key reagent in C–H functionalization strategies. This is a valuable technique in organic synthesis, enabling the direct modification of carbon-hydrogen bonds to form carbon-carbon bonds, thus constructing complex molecules efficiently .
Natural Product Synthesis
Researchers have used this compound in the synthesis of natural products like phyllostoxin, grandisol, and fragranol. These natural products have various biological activities and potential therapeutic applications, making this compound significant in the field of natural product synthesis .
Iridium-Catalyzed Reactions
The compound is involved in iridium-catalyzed reactions , particularly in diastereospecific C–H silylation. This type of reaction is crucial for introducing silicon into organic molecules, which can be beneficial for further functional group transformations .
Regioselective Ring-Opening Reactions
It has been explored for controllable regioselective ring-opening reactions . This application is particularly relevant in the synthesis of complex molecules where the regioselectivity can significantly influence the properties of the final product .
properties
IUPAC Name |
2-[(E)-but-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDQAGHULQJNI-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(But-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
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